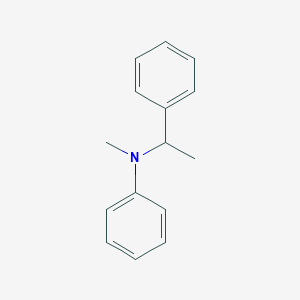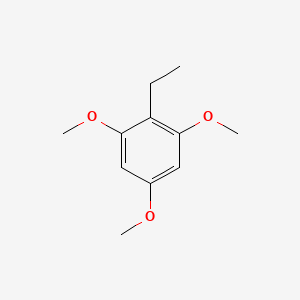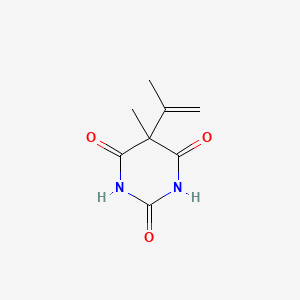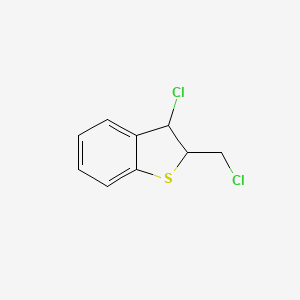
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. Chloromethyl thiophene is particularly notable for its chloromethyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid and Formaldehyde Method:
Industrial Production Methods:
- The industrial production of chloromethyl thiophene often involves similar methods but on a larger scale, with enhanced safety measures due to the lachrymatory nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Nucleophilic Substitution:
- Chloromethyl thiophene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
- Major products: Hydroxymethyl thiophene, cyanomethyl thiophene.
-
Grignard Reactions:
- Chloromethyl thiophene forms Grignard reagents when reacted with magnesium in the presence of dry ether.
- These Grignard reagents can further react with various electrophiles to form new carbon-carbon bonds .
-
Oxidation:
- Chloromethyl thiophene can be oxidized to form thiophene carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Chloromethyl thiophene is used as an intermediate in the synthesis of various thiophene derivatives, which are important in organic synthesis and material science .
Biology and Medicine:
- Thiophene derivatives, including chloromethyl thiophene, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
Wirkmechanismus
The mechanism of action of chloromethyl thiophene involves its reactivity due to the presence of the chloromethyl group. This group makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The sulfur atom in the thiophene ring also contributes to its reactivity by stabilizing the intermediate species formed during reactions .
Vergleich Mit ähnlichen Verbindungen
2-Chloromethylthiophene: Similar in structure but with the chloromethyl group at a different position.
2,5-Dichlorothiophene: Contains two chlorine atoms, making it more reactive in substitution reactions.
Thiophene Carboxylic Acids: Formed by the oxidation of chloromethyl thiophene, these compounds have different reactivity and applications.
Uniqueness:
- Chloromethyl thiophene is unique due to its specific reactivity profile, which allows it to be used in a wide range of chemical reactions and applications. Its ability to form Grignard reagents and undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H8Cl2S |
|---|---|
Molekulargewicht |
219.13 g/mol |
IUPAC-Name |
3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2 |
InChI-Schlüssel |
YBJYDZIULVFOOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(S2)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
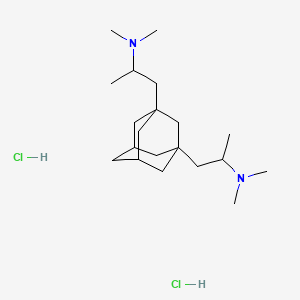
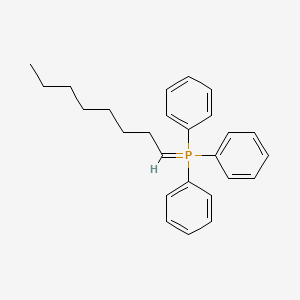
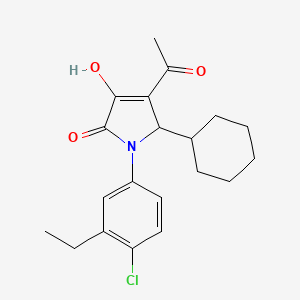
![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
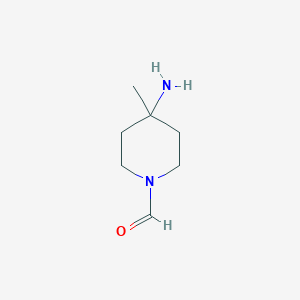
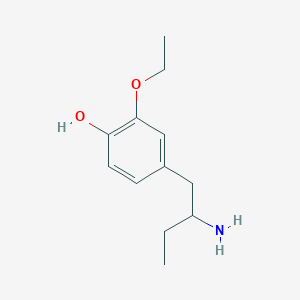
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
